2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol
CAS No.:
Cat. No.: VC17671114
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol -](/images/structure/VC17671114.png)
Specification
Molecular Formula | C11H19NO |
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Molecular Weight | 181.27 g/mol |
IUPAC Name | 2-[1-(aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol |
Standard InChI | InChI=1S/C11H19NO/c12-7-10(3-4-10)11(13)6-8-1-2-9(11)5-8/h8-9,13H,1-7,12H2 |
Standard InChI Key | QEOKYEDAVLGWAS-UHFFFAOYSA-N |
Canonical SMILES | C1CC2CC1CC2(C3(CC3)CN)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol, reflects its core bicyclo[2.2.1]heptane (norbornane) skeleton. The norbornane system consists of two fused cyclohexane rings sharing two adjacent carbon atoms, creating a bridged bicyclic structure with inherent stereochemical complexity . At position 2 of the norbornane framework, a hydroxyl group (-OH) and a 1-(aminomethyl)cyclopropyl substituent are attached. The cyclopropane ring introduces angle strain, which can influence reactivity and conformational stability, while the aminomethyl group (-CH2NH2) provides a site for hydrogen bonding and potential derivatization .
The stereochemistry of the molecule is critical, as the bicyclo[2.2.1]heptane system can exhibit endo and exo configurations. Computational modeling and X-ray crystallography of related compounds, such as 1-{bicyclo[2.2.1]heptan-2-yl}methanamine (CAS 14370-50-4), suggest that substituents on the norbornane skeleton adopt specific orientations to minimize steric hindrance . The cyclopropane ring’s planar geometry further constrains the spatial arrangement of the aminomethyl group, potentially leading to unique electronic interactions .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol likely involves multi-step strategies, leveraging established methodologies for norbornane derivatives and cyclopropane incorporation. A plausible retrosynthetic pathway includes:
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Norbornane Core Construction: Diels-Alder reaction between cyclopentadiene and a ketone or aldehyde to form the bicyclo[2.2.1]heptane framework .
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Cyclopropane Introduction: Transition-metal-catalyzed cyclopropanation of an alkene precursor using diazo compounds or Simmons-Smith reagents .
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Aminomethyl Functionalization: Nucleophilic substitution or reductive amination to introduce the -CH2NH2 group .
Key Synthetic Routes
Route 1: Cyclopropanation of Norbornene Derivatives
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Diels-Alder Reaction: Cyclopentadiene reacts with formaldehyde to yield bicyclo[2.2.1]hept-5-en-2-ol, followed by oxidation to the corresponding ketone .
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Cyclopropanation: The ketone is treated with a diazoacetate (e.g., ethyl diazoacetate) in the presence of a rhodium catalyst (e.g., Rh2(OAc)4) to form a cyclopropane-fused intermediate.
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Reductive Amination: The ketone group is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride, followed by protection/deprotection steps to isolate the primary amine .
Route 2: Direct Functionalization of Norbornanol
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Epoxidation: Bicyclo[2.2.1]heptan-2-ol undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) to form an epoxide.
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Ring-Opening with Ammonia: The epoxide reacts with ammonia to yield a trans-1,2-amino alcohol, which is subsequently alkylated with a cyclopropane-containing electrophile .
Challenges and Optimization
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Steric Hindrance: The bicyclic framework limits accessibility to reaction sites, necessitating bulky catalysts or high-pressure conditions.
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Cyclopropane Stability: Strain in the cyclopropane ring may lead to unintended ring-opening reactions, requiring careful control of reaction temperatures and solvents .
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Stereochemical Control: Asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution, may be needed to isolate enantiomerically pure products .
Physical and Chemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected absorption bands include O-H stretch (~3200–3600 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-O stretch (~1050–1150 cm⁻¹) .
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NMR Spectroscopy:
Thermodynamic Properties
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Melting Point: Analogous norbornane derivatives (e.g., norborneol) melt at 126–128°C, suggesting a similar range for this compound .
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Boiling Point: Estimated at 250–300°C based on molecular weight (~195 g/mol) and polarity .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydroxyl and amine groups, with limited solubility in nonpolar solvents .
Reactivity
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Hydroxyl Group: Participates in esterification, etherification, and oxidation reactions. For example, treatment with acetic anhydride yields the corresponding acetate.
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Aminomethyl Group: Acts as a nucleophile in alkylation or acylation reactions. Protonation of the amine enhances electrophilic substitution at the cyclopropane ring .
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Cyclopropane Ring: Susceptible to ring-opening under acidic conditions or via transition-metal-catalyzed insertion reactions .
Pharmacological Profile
While no direct pharmacological data exists for this compound, structurally related aminonorbornane derivatives exhibit bioactivity:
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Chiral Ligands: Used in asymmetric catalysis for drug synthesis. For example, 1-{bicyclo[2.2.1]heptan-2-yl}methanamine serves as a ligand in enantioselective hydrogenation .
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Central Nervous System (CNS) Agents: Rigid bicyclic amines can cross the blood-brain barrier, making them candidates for neuromodulators .
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Antimicrobial Activity: Cyclopropane-containing compounds often disrupt bacterial cell membranes, suggesting potential antibiotic applications.
Applications in Organic Synthesis
Chiral Building Blocks
The compound’s stereochemical rigidity makes it valuable for constructing enantiopure pharmaceuticals. For instance, the hydroxyl and amine groups can serve as handles for introducing additional functionality while maintaining stereointegrity .
Catalysis
Aminomethyl-cyclopropyl groups can coordinate to metals, enabling use in catalytic cycles. Palladium complexes of similar bicyclic amines catalyze cross-coupling reactions with high turnover numbers.
Future Perspectives
Further research should focus on:
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Synthetic Methodology: Developing one-pot reactions to streamline cyclopropanation and amination steps.
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Computational Studies: Modeling the compound’s interaction with biological targets using density functional theory (DFT) or molecular docking .
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Biological Screening: Evaluating toxicity, pharmacokinetics, and therapeutic potential in vitro and in vivo.
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